

"2,7-Dimethyl-2,6-octadiene chemical properties"

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Compound of Interest

Compound Name: 2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637

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An In-depth Technical Guide on the Chemical Properties of **2,7-Dimethyl-2,6-octadiene**

Introduction

2,7-Dimethyl-2,6-octadiene is an acyclic monoterpene, a member of the diverse family of isoprenoids. As a diolefin, its structure is characterized by an eight-carbon chain with two double bonds and methyl group substitutions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and characteristic reactivity, tailored for researchers in chemistry and drug development.

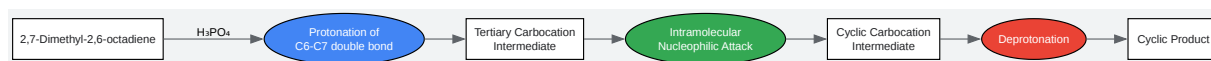
Chemical and Physical Properties

The fundamental physicochemical properties of **2,7-dimethyl-2,6-octadiene** are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈	[1][2][3]
Molecular Weight	138.25 g/mol	[1][3]
CAS Registry Number	16736-42-8	[1][2][3]
IUPAC Name	2,7-dimethylocta-2,6-diene	[3]
Density	0.785 g/cm ³	[1]
Boiling Point	167.1 ± 10.0 °C at 760 mmHg	[4]
Melting Point	-74 °C	[1]
Refractive Index	1.448	[1]
Water Solubility	1.51 mg/L at 25 °C (estimated)	[5]
Flash Point	43.9 ± 13.8 °C	[4]
InChIKey	PSOPUECGKNQIPH-UHFFFAOYSA-N	[1][2][3]
SMILES	CC(=CCCC=C(C)C)C	[1][3]

Reactivity Profile: Acid-Catalyzed Cyclization

A characteristic reaction of **2,7-dimethyl-2,6-octadiene** is its intramolecular cyclization under acidic conditions, such as in the presence of phosphoric acid. This reaction proceeds via protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond, leading to the formation of a cyclic product.[6][7]



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Caption: Acid-catalyzed cyclization of **2,7-dimethyl-2,6-octadiene**.

Experimental Protocols

Spectroscopic Characterization

The structural elucidation of **2,7-dimethyl-2,6-octadiene** and its reaction products relies on standard spectroscopic techniques.

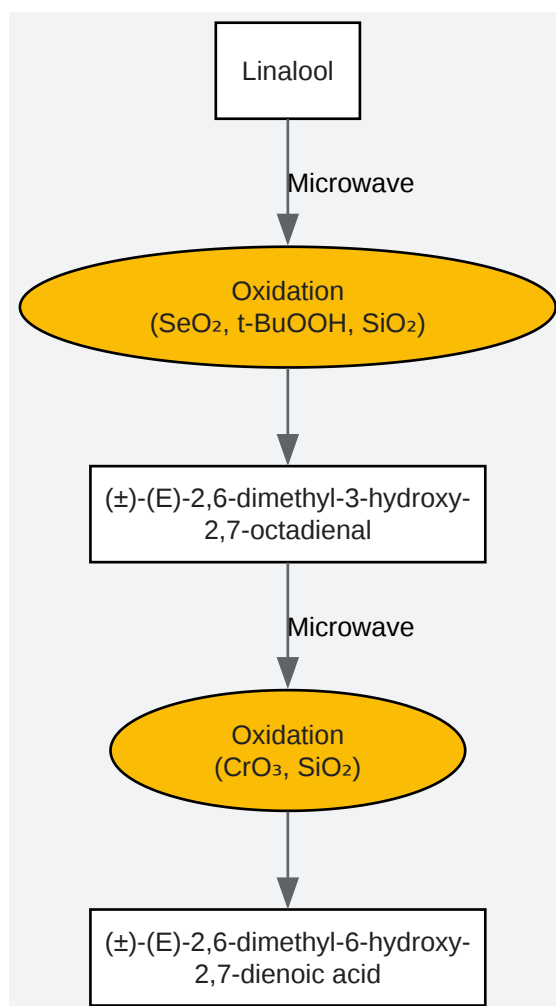
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for identification. The NIST WebBook provides mass spectral data for this compound, showing characteristic fragmentation patterns.^[2]^[3] The most abundant peaks are observed at m/z values of 69, 41, and 70.^[3]
 - Methodology: A sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from a mixture. The molecules are ionized by an electron beam (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the double bonds. While specific spectra for the title compound are not detailed in the provided results, the synthesis of related compounds, such as (\pm)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, utilized ^1H NMR (300MHz, in CDCl_3 or CCl_4 with TMS as standard) for structural assignment.^[8]

Synthesis of Related Monoterpenoids

While direct synthesis protocols for **2,7-dimethyl-2,6-octadiene** were not found, methodologies for synthesizing its functionalized derivatives have been reported, often employing microwave-assisted organic synthesis for efficiency and sustainability.

- Example: Synthesis of (\pm)-(E)-2,6-dimethyl-6-hydroxy-2,7-dienoic acid
 - Oxidation: Linalool is oxidized using selenium dioxide (SeO_2) and tert-Butyl hydroperoxide (t-BuOOH) over a silica support under microwave irradiation (e.g., 640 W for 10 minutes) to yield (\pm)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal.^[8]
 - Further Oxidation: The resulting dienal is then converted to the target carboxylic acid using silica-supported chromium trioxide, again under microwave irradiation.^[8]

This workflow demonstrates modern techniques applicable to the synthesis and modification of this class of terpenes.



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Caption: Microwave-assisted synthesis workflow for a related monoterpenoid.

Safety and Handling

Specific GHS classification data for **2,7-dimethyl-2,6-octadiene** is not readily available.^[5] However, based on the properties of similar short-chain hydrocarbons and alkenes, it should be handled as a flammable liquid. General precautions include:

- Working in a well-ventilated area or fume hood.
- Keeping the compound away from heat, sparks, and open flames.

- Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- A safety data sheet for the structurally related 1,7-octadiene indicates high flammability and a risk of being fatal if swallowed and entering the airways, highlighting the need for caution with similar compounds.[9]

Conclusion

2,7-Dimethyl-2,6-octadiene is a monoterpene with well-defined physical properties. Its chemical reactivity is dominated by its two double bonds, which readily undergo acid-catalyzed intramolecular cyclization. The experimental protocols for its analysis and the synthesis of related compounds are well-established, employing standard spectroscopic and modern synthetic techniques. This guide provides foundational data essential for professionals engaged in chemical research and development.

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